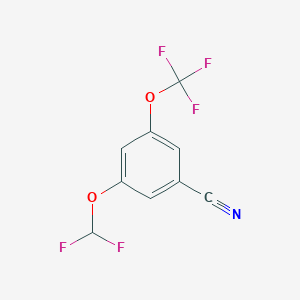

3-Difluoromethoxy-5-(trifluoromethoxy)benzonitrile

Description

Properties

IUPAC Name |

3-(difluoromethoxy)-5-(trifluoromethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F5NO2/c10-8(11)16-6-1-5(4-15)2-7(3-6)17-9(12,13)14/h1-3,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOAVLUICLSBXKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1OC(F)F)OC(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Difluoromethoxy-5-(trifluoromethoxy)benzonitrile, a fluorinated benzonitrile derivative, has garnered attention in medicinal chemistry due to its potential biological activities. The unique combination of difluoromethoxy and trifluoromethoxy groups may influence its interaction with biological targets, particularly in the context of drug development.

- Molecular Formula : C9H4F5NO

- CAS Number : 121228519

- Structural Characteristics : The compound features a benzonitrile core substituted with two fluorinated methoxy groups, which may enhance its lipophilicity and metabolic stability.

Biological Activity Overview

The biological activity of this compound can be assessed through various mechanisms, including enzyme inhibition and potential therapeutic applications.

Enzyme Inhibition

Research indicates that compounds with similar structures exhibit significant inhibition of cytochrome P450 enzymes, particularly CYP1A2. This inhibition can alter the metabolism of co-administered drugs, suggesting implications for pharmacokinetics and drug interactions.

Cytotoxicity Studies

In cytotoxicity assays against human embryonic kidney (HEK293) cell lines, several fluorinated derivatives showcased low toxicity at concentrations up to 80 µM. This finding is critical for assessing the safety profile of new compounds in drug development .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that:

- Fluorinated Substituents : The presence of electron-withdrawing groups like difluoromethoxy and trifluoromethoxy can enhance binding affinity to biological targets.

- Positioning of Substituents : The specific placement of these groups influences both the potency and selectivity of the compounds against various biological pathways .

Data Table: Biological Activity Summary

| Compound Name | Activity Type | IC50 Value (µM) | Target Enzyme/Pathway |

|---|---|---|---|

| Triazolopyrazine Derivative | Antimalarial | 0.3 - >20 | Plasmodium falciparum |

| Fluorinated Analog | Cytotoxicity | >80 | HEK293 Cells |

| This compound | CYP Inhibition | N/A | CYP1A2 |

Scientific Research Applications

Chemistry

3-Difluoromethoxy-5-(trifluoromethoxy)benzonitrile serves as a versatile building block in organic synthesis. Its electron-withdrawing groups make it suitable for:

- Synthesis of Complex Molecules : It can be utilized in the preparation of more complex organic compounds through various coupling reactions, such as Suzuki or Heck coupling.

- Development of Fluorinated Compounds : The compound's unique structure allows for the design of fluorinated analogs of biologically active molecules, which can enhance pharmacological properties.

Biology

In biological research, this compound has potential applications due to its ability to modulate biological pathways:

- Drug Discovery : The compound is being investigated for its potential as a lead compound in drug development, particularly targeting inflammation and cancer pathways. Its fluorinated structure can improve lipophilicity and bioavailability, making it a candidate for therapeutic agents.

- Biochemical Studies : Its interactions with enzymes and receptors are of interest in understanding mechanisms of action in pharmacology.

Industry

The industrial applications of this compound include:

- Specialty Chemicals Production : It is used in the synthesis of specialty chemicals that require specific reactivity or stability due to the presence of fluorinated groups.

- Material Science : The compound's unique properties make it suitable for developing materials with enhanced performance characteristics, such as increased thermal stability or chemical resistance .

Data Table: Comparison of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Chemistry | Building block for complex organic synthesis | Versatile reactivity due to electron-withdrawing groups |

| Biology | Drug discovery, biochemical studies | Improved lipophilicity and potential therapeutic effects |

| Industry | Production of specialty chemicals | Enhanced stability and performance characteristics |

Case Studies

- Fluorinated Drug Development : Research has demonstrated that compounds similar to this compound can significantly enhance the efficacy of anti-inflammatory drugs by modifying their pharmacokinetic profiles.

- Material Science Innovations : Studies have shown that incorporating this compound into polymer matrices can improve thermal stability and chemical resistance, making it valuable in high-performance material applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The following table summarizes key structural analogs and their properties:

*Calculated molecular weight based on substituent contributions.

Key Observations:

Electronic Effects: The dual -OCHF₂ and -OCF₃ groups in the main compound create a strong electron-withdrawing environment, enhancing its stability in oxidative conditions compared to analogs like 3-(trifluoromethoxy)benzonitrile (single -OCF₃).

Polarity and Solubility :

Preparation Methods

Classical Synthetic Routes

Nucleophilic Trifluoromethoxylation

Historically, the synthesis of trifluoromethoxy derivatives, including compounds like DFTMB, has relied on nucleophilic trifluoromethoxylation strategies. These involve reagents capable of generating the OCF₃ anion (−OCF₃), although such anions are inherently unstable due to facile decomposition into fluorophosgene and fluoride ions. A notable method involves the use of trifluoromethyl iodide (CF₃I) as a trifluoromethoxy source, which, under photoredox conditions, can generate reactive radicals that facilitate O–CF₃ bond formation.

Radical-Mediated Approaches

Radical pathways, especially those involving the trifluoromethoxy radical (- OCF₃), have been explored but remain underdeveloped due to the radical's high reactivity and instability. Nonetheless, recent studies have demonstrated the feasibility of generating - OCF₃ radicals via photoredox catalysis, enabling their addition to aromatic systems.

Photoredox Catalysis Strategies

Visible-Light Photoredox Catalysis

Recent advances have significantly expanded the synthetic toolbox for fluorinated ether groups through visible-light photoredox catalysis. This approach leverages light-activated catalysts, such as ruthenium or iridium complexes, to generate radical intermediates under mild conditions, circumventing the need for harsh reagents.

Key Research Findings:

Ngai et al. (2017) demonstrated the synthesis of trifluoromethyl aryl ethers using N-hydroxylamides and CF₃I under Ru(bpy)₃²⁺ catalysis. The process involves radical generation from CF₃I, followed by radical coupling and migration steps to afford trifluoromethoxy-substituted aromatic compounds, which can be adapted for benzonitrile derivatives.

Tang et al. (2018) achieved azidotrifluoromethoxylation of styrenes via photoredox catalysis, illustrating the versatility of this approach for installing OCF₃ groups, which can be extended to aromatic nitrile systems.

Photocatalytic Formation of O–CF₂H and C–OCF₃ Bonds

Recent literature emphasizes the development of photocatalytic methods for constructing O–CF₂H and C–OCF₃ bonds. These strategies often employ visible light to activate fluorinated precursors, enabling the addition of fluorinated groups onto aromatic cores with high selectivity and efficiency.

Specific Synthesis of 3-Difluoromethoxy-5-(trifluoromethoxy)benzonitrile

While direct reports on the synthesis of DFTMB are limited, analogous methodologies provide a blueprint:

| Step | Methodology | Reagents | Conditions | Notes |

|---|---|---|---|---|

| 1 | Nucleophilic substitution | Trifluoromethyl iodide (CF₃I), aromatic precursor | Photoredox catalysis (e.g., Ru(bpy)₃²⁺), visible light | Generates - OCF₃ radicals for aromatic substitution |

| 2 | Radical addition | Difluoromethoxy radical (- OCHF₂) | Photoredox conditions | Introduces the difluoromethoxy group onto the aromatic ring |

| 3 | Aromatic functionalization | Cyanide source (e.g., CuCN) | Mild heating or photoredox | Converts to benzonitrile core with fluorinated groups |

Example Synthetic Route

Industrial Considerations

Although laboratory methods are well-developed, scalable synthesis for DFTMB remains challenging. The key considerations include:

- Availability of stable fluorinated reagents

- Mild, selective reaction conditions

- Cost-effectiveness of catalysts and precursors

- Minimization of side-products and purification steps

Current research indicates that photoredox catalysis offers promising avenues for scalable and environmentally friendly synthesis, though further optimization is necessary for industrial application.

Summary of Research Findings

| Reference | Methodology | Key Reagents | Highlights |

|---|---|---|---|

| Ngai et al. (2017) | Photoredox radical trifluoromethoxylation | CF₃I, Ru(bpy)₃²⁺ | Efficient O–CF₃ bond formation on aromatic systems |

| Tang et al. (2018) | Azidotrifluoromethoxylation | Silver reagents, Ru(bpy)₃²⁺ | Broad substrate scope, mild conditions |

| Recent Reviews | Photoredox, radical, nucleophilic strategies | Various fluorinated precursors | Emphasis on mild, sustainable synthesis |

Q & A

Q. Basic Research Focus

- NMR : NMR is critical for distinguishing between difluoromethoxy and trifluoromethoxy groups. Chemical shifts for -OCFH (~-80 to -85 ppm) vs. -OCF (~-55 to -60 ppm) are diagnostic .

- IR : Nitrile stretching frequencies (~2220–2260 cm) confirm cyano group integrity, while C-F stretches (~1100–1250 cm) differentiate substituents .

Advanced Consideration : Computational DFT studies (e.g., B3LYP/6-31G*) can predict vibrational spectra and electronic properties. emphasizes benzonitrile derivatives' dipole moments and surface adsorption behaviors, which influence intermolecular interactions in materials science applications .

What strategies address contradictory bioactivity data for fluorinated benzonitriles in enzymatic assays?

Basic Research Focus

Fluorinated benzonitriles often exhibit variable inhibition profiles due to:

- Steric effects : Bulky substituents (e.g., trifluoromethoxy) may hinder target binding.

- Metabolic stability : shows fluorinated compounds like 2-amino-4-(trifluoromethoxy)benzonitrile require careful evaluation of hydrolytic stability in biological buffers .

Advanced Consideration : Use isotopic labeling ( or ) to track metabolic degradation pathways. ’s fluorophosgene release mechanism from similar benzonitriles suggests potential off-target reactivity that could skew bioactivity results .

How does the trifluoromethoxy group influence electronic properties in catalysis or material design?

Q. Advanced Research Focus

- Electron-withdrawing effects : The -OCF group lowers HOMO energy, enhancing oxidative stability in photoredox catalysts (see ’s use of 4-(trifluoromethoxy)benzonitrile in visible-light-mediated reactions) .

- Surface interactions : notes benzonitrile derivatives’ affinity for metal surfaces (e.g., Ag, Au) due to nitrile-metal coordination, relevant for sensor or catalytic surface design .

Q. Advanced Research Focus

- Purification : Fluorinated compounds often require chromatography with fluorophilic stationary phases (e.g., C18 modified with perfluorinated chains) to resolve closely related impurities.

- Toxicity screening : and emphasize rigorous in vitro testing to rule out genotoxicity from hydrolytic byproducts (e.g., fluorophosgene) .

Methodological Note : ’s one-step synthesis protocols for dichloro-fluorobenzonitriles suggest streamlined routes, but scalability depends on optimizing precursor availability and reaction exothermicity .

How can computational modeling predict solvation effects and reactivity of trifluoromethoxy-substituted benzonitriles?

Q. Advanced Research Focus

- MD Simulations : Molecular dynamics (e.g., GROMACS) can model solvation free energy in polar solvents like acetonitrile, critical for reaction design ( highlights benzonitrile’s miscibility in diverse solvents) .

- Reactivity Predictions : DFT calculations (e.g., using Gaussian) assess electrophilicity at the nitrile carbon, guiding nucleophilic addition strategies. ’s mechanistic study of fluorophosgene release provides a framework for simulating bond cleavage energetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.